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Introduction
Citrin, encoded by the SLC25A13 gene, is a critical component of the mitochondrial inner

membrane, functioning as a calcium-dependent aspartate-glutamate carrier (AGC).[1][2] It

plays a pivotal role in the malate-aspartate shuttle, which transfers cytosolic NADH reducing

equivalents into the mitochondria for oxidative phosphorylation.[3] Furthermore, by exporting

aspartate from the mitochondria, citrin is essential for the urea cycle, nucleotide synthesis, and

gluconeogenesis.[2][4] Dysfunctional citrin leads to a metabolic disorder known as citrin

deficiency, which manifests in various age-dependent clinical phenotypes, including neonatal

intrahepatic cholestasis (NICCD) and adult-onset type II citrullinemia (CTLN2).[5][6]

Studying the transport kinetics of citrin is paramount for understanding its physiological function

and the pathophysiology of citrin deficiency. Proteoliposomes, which are artificial lipid vesicles

with reconstituted membrane proteins, offer a powerful in vitro system to investigate the

transport properties of proteins like citrin in a controlled lipid environment, free from the

complexities of the cellular milieu.[7][8] This document provides detailed application notes and

protocols for the reconstitution of purified citrin into proteoliposomes and the subsequent

analysis of its transport kinetics.
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Caption: Role of Citrin in the Malate-Aspartate Shuttle.
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Caption: Workflow for analyzing citrin transport kinetics.

Data Presentation
The following tables summarize hypothetical but realistic kinetic data for citrin-mediated

transport of aspartate and glutamate, based on published findings.[1][9] These tables are

intended to serve as a reference for expected outcomes when performing the described

protocols.

Table 1: Michaelis-Menten Kinetic Parameters for Citrin

Substrate Km (mM) Vmax (mmol/min/g protein)

Aspartate ~0.05 ~200

Glutamate ~0.2 ~200

Table 2: Substrate Specificity of Reconstituted Citrin

External Substrate
(Radiolabeled)

Internal Substrate
Relative Transport Rate
(%)

L-[¹⁴C]Aspartate L-Aspartate 100

L-[¹⁴C]Glutamate L-Aspartate 95

L-[¹⁴C]Aspartate L-Glutamate 98

D-[¹⁴C]Aspartate L-Aspartate <5

L-[¹⁴C]Alanine L-Aspartate <2

Table 3: Effect of Inhibitors on Citrin-Mediated Aspartate Transport
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Inhibitor Concentration (mM) % Inhibition

Pyridoxal 5'-phosphate 1 ~90

Bathophenanthroline 0.5 ~85

N-ethylmaleimide 1 <10

Experimental Protocols
Protocol 1: Reconstitution of Purified Citrin into
Proteoliposomes
This protocol describes a general method for reconstituting purified citrin into liposomes using

the detergent dialysis method. Optimization of detergent type, concentration, and lipid

composition may be required.

Materials:

Purified citrin protein (solubilized in a suitable buffer with detergent, e.g., 1% Dodecyl

Maltoside (DDM))

Phospholipids (e.g., a 3:1 mixture of L-α-phosphatidylcholine (PC) and L-α-

phosphatidylethanolamine (PE) from egg yolk or soy)

Chloroform

Reconstitution Buffer: 50 mM HEPES, 100 mM KCl, pH 7.4

Detergent (e.g., Dodecyl Maltoside (DDM) or Triton X-100)

Dialysis tubing (e.g., 12-14 kDa MWCO)

Bio-Beads SM-2

Rotary evaporator or nitrogen stream

Bath sonicator
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Ultracentrifuge

Procedure:

Liposome Preparation: a. In a round-bottom flask, dissolve the desired amount of

phospholipids in chloroform. b. Remove the chloroform using a rotary evaporator or a gentle

stream of nitrogen gas to form a thin lipid film on the wall of the flask. c. Further dry the lipid

film under vacuum for at least 1 hour to remove residual solvent. d. Hydrate the lipid film with

Reconstitution Buffer to a final lipid concentration of 20 mg/mL by vortexing vigorously. e.

Sonicate the lipid suspension in a bath sonicator until the solution becomes clear, indicating

the formation of small unilamellar vesicles (SUVs).

Solubilization and Mixing: a. To the prepared liposome suspension, add detergent (e.g.,

Triton X-100) to a final concentration that is just sufficient to saturate the liposomes. This

concentration needs to be determined empirically. b. Add the purified, detergent-solubilized

citrin protein to the detergent-saturated liposomes. A typical starting protein-to-lipid ratio is

1:100 (w/w). c. Gently mix the solution and incubate at 4°C for 1 hour to allow for the

formation of mixed micelles of protein, lipid, and detergent.

Detergent Removal and Proteoliposome Formation: a. Transfer the mixture to a dialysis

cassette or tubing. b. Dialyze against a large volume (e.g., 1 L) of Reconstitution Buffer at

4°C. Change the buffer every 12 hours for at least 48-72 hours to ensure complete removal

of the detergent. The slow removal of detergent facilitates the spontaneous formation of

proteoliposomes. c. Alternatively, for detergents with low critical micelle concentration (CMC)

like DDM, add Bio-Beads SM-2 to the mixture and incubate with gentle rocking at 4°C.

Change the Bio-Beads every 2 hours for a total of 3-4 changes.[7][8]

Harvesting Proteoliposomes: a. After detergent removal, collect the proteoliposome

suspension. b. To concentrate the proteoliposomes and remove any unincorporated protein,

centrifuge at high speed (e.g., >100,000 x g) for 1 hour at 4°C. c. Discard the supernatant

and resuspend the proteoliposome pellet in the desired experimental buffer. d. The

proteoliposomes can be used immediately or flash-frozen in liquid nitrogen and stored at

-80°C for future use.

Protocol 2: Citrin Transport Kinetics Assay
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This protocol outlines the measurement of substrate transport into proteoliposomes using a

radiolabeling approach. The "inhibitor-stop" method is employed for kinetic studies.[10]

Materials:

Citrin-containing proteoliposomes

Internal Buffer: 50 mM HEPES, 100 mM KCl, 20 mM of unlabeled substrate (e.g., L-

aspartate or L-glutamate), pH 7.4

External Buffer: 50 mM HEPES, 100 mM KCl, pH 7.4

Radiolabeled substrate (e.g., L-[¹⁴C]Aspartate or L-[³H]Glutamate)

Stop Solution: External Buffer containing a potent inhibitor (e.g., 5 mM Pyridoxal 5'-

phosphate)

Size-exclusion chromatography columns (e.g., Sephadex G-50)

Scintillation vials and scintillation cocktail

Liquid scintillation counter

Procedure:

Loading Proteoliposomes: a. Resuspend the proteoliposomes in the Internal Buffer

containing the desired unlabeled substrate. b. Subject the proteoliposomes to three cycles of

freezing in liquid nitrogen and thawing at room temperature to load the internal volume with

the substrate. c. Pass the proteoliposomes through a size-exclusion column pre-equilibrated

with External Buffer to remove the external substrate.

Transport Assay: a. Aliquot the loaded proteoliposomes into reaction tubes and pre-warm to

the desired temperature (e.g., 25°C). b. Initiate the transport reaction by adding the External

Buffer containing the radiolabeled substrate at various concentrations. c. At specific time

points (e.g., 15, 30, 60, 120 seconds for initial rate measurements), terminate the transport

by adding an excess of ice-cold Stop Solution.
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Separation and Quantification: a. Immediately after adding the Stop Solution, pass the

reaction mixture through a small, ice-cold size-exclusion column to separate the

proteoliposomes from the external radiolabeled substrate. b. Collect the proteoliposome

fraction into a scintillation vial. c. Add scintillation cocktail and quantify the amount of

radioactivity taken up by the proteoliposomes using a liquid scintillation counter.

Data Analysis: a. For each substrate concentration, plot the radioactivity incorporated over

time to determine the initial rate of transport (the linear portion of the curve). b. Plot the initial

transport rates against the substrate concentrations and fit the data to the Michaelis-Menten

equation to determine the Km and Vmax values.

Conclusion
The use of proteoliposomes provides a robust and versatile platform for the detailed kinetic

characterization of citrin. The protocols outlined in this document offer a comprehensive guide

for researchers to successfully reconstitute citrin and analyze its transport properties. This

experimental system is invaluable for elucidating the molecular mechanisms of citrin function,

understanding the impact of disease-causing mutations, and for the screening of potential

therapeutic compounds aimed at modulating citrin activity.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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